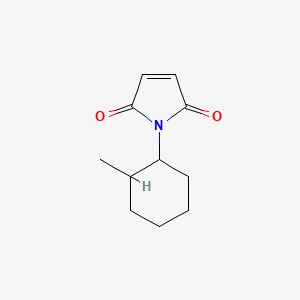
1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Attached to this ring is a 2,5-dione group, which consists of two carbonyl (C=O) groups on the 2nd and 5th carbon atoms of the ring. The molecule also has a 2-methylcyclohexyl group attached, which is a cyclohexane ring with a methyl (CH3) group on the 2nd carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, being aromatic, would have a planar structure. The cyclohexyl group could adopt various conformations, including chair, boat, and twist-boat forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The dione group could be involved in various reactions, such as reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar dione group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of 1H-pyrrole-2,5-dione derivatives, which include compounds like 1-(2-methylcyclohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione, is in corrosion inhibition. For instance, Zarrouk et al. (2015) explored new 1H-pyrrole-2,5-dione derivatives as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. Their studies demonstrated that these compounds are good corrosion inhibitors for carbon steel, where their inhibition efficiency increases with concentration. Moreover, potentiostatic polarization showed that these derivatives are mixed-type inhibitors. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, indicating a chemisorption process as the primary mechanism of action. Quantum chemical calculations further established a relationship between molecular structures and inhibition efficiencies (Zarrouk et al., 2015).
Organic Synthesis and Medicinal Chemistry
In organic synthesis and medicinal chemistry, 1H-pyrrole-2,5-dione derivatives serve as key intermediates. For instance, Nikpassand et al. (2010) reported the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing a method that produces high yields in short reaction times. These compounds, derived from similar pyrrole dione frameworks, illustrate the versatility and reactivity of such structures in synthesizing complex heterocyclic compounds, which are crucial in drug discovery and development (Nikpassand et al., 2010).
Photocycloaddition Reactions
Derivatives of 1H-pyrrole-2,5-dione are also explored for their potential in [2+2]-photocycloaddition reactions. Albrecht et al. (2008) prepared 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with various side chains at the 4-position. Their optimized conditions for [2+2]-photocycloaddition yielded compounds in good yields and with perfect diastereoselectivity, demonstrating the utility of pyrrole diones in synthesizing intricate molecular architectures via photochemical pathways (Albrecht et al., 2008).
Polymer Science
In polymer science, the electron-deficient nature and planar structure of derivatives like poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione make them suitable for applications as electron transport layers in polymer solar cells. These materials enhance device performance by facilitating electron extraction and reducing exciton recombination, underscoring the role of pyrrole dione derivatives in advancing solar energy technologies (Hu et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methylcyclohexyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTBRRMSUZLBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

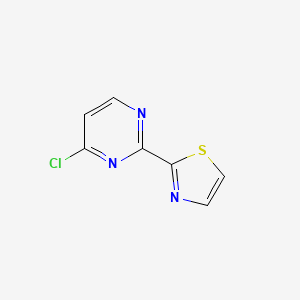
![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)
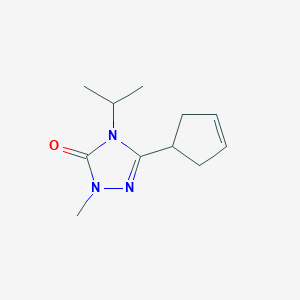
![3-(3-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617997.png)
![N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2617998.png)
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2618001.png)
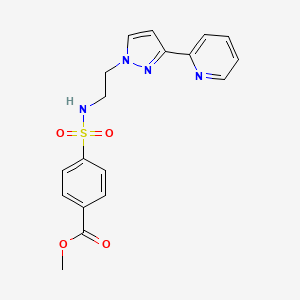
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2618005.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
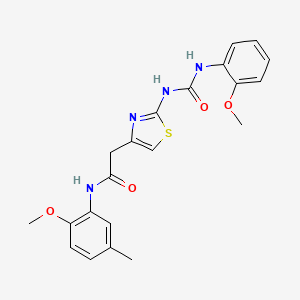
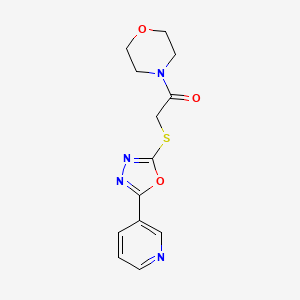
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)
